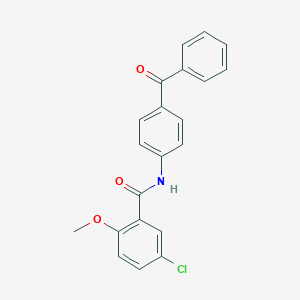
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide, also known as CB-13, is a synthetic cannabinoid that was first synthesized in 2008. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a role in various physiological processes, including pain sensation, mood regulation, and appetite control. CB-13 has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide acts as an agonist of the cannabinoid receptors, particularly the CB1 receptor. Activation of the CB1 receptor can lead to a variety of physiological effects, including pain relief, mood regulation, and appetite control. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has a high affinity for the CB1 receptor, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been shown to have analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been investigated for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a more precise manner. However, one limitation is that 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide is a synthetic compound, and its effects may not accurately reflect those of endogenous cannabinoids in the human body.
Future Directions
There are several future directions for research on 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide. One area of interest is its potential as a treatment for chronic pain. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been shown to have potent analgesic effects in animal models of pain, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anti-cancer agent. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been found to inhibit the growth of certain cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, research is needed to better understand the mechanism of action of 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide and its effects on the endocannabinoid system.
Synthesis Methods
The synthesis of 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-methoxybenzylamine to form 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide. The compound is then purified through recrystallization. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic effects in animal models of pain. 2-(4-chlorobenzoyl)-N-(4-methoxybenzyl)benzamide has also been investigated for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells.
properties
Molecular Formula |
C22H18ClNO3 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H18ClNO3/c1-27-18-12-6-15(7-13-18)14-24-22(26)20-5-3-2-4-19(20)21(25)16-8-10-17(23)11-9-16/h2-13H,14H2,1H3,(H,24,26) |
InChI Key |
KZMNHZVPEDMKQU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



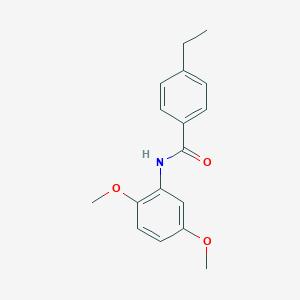
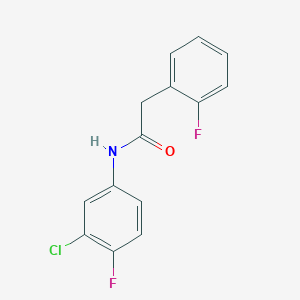
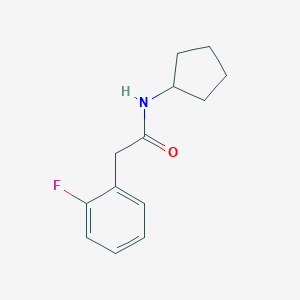
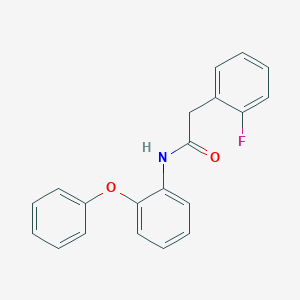
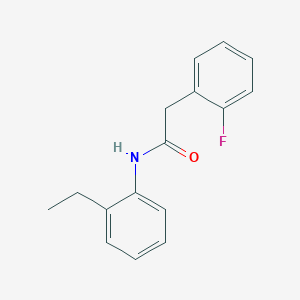
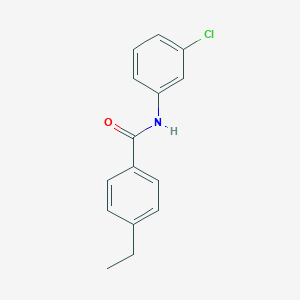



![Ethyl 3-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290390.png)
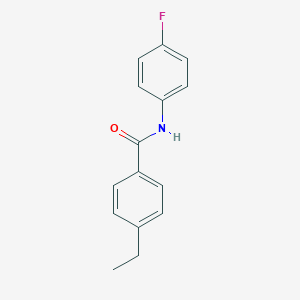
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
![Methyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290397.png)
